5-Amino-1,1,2-trimetilisoindolina

Descripción general

Descripción

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is a heterocyclic compound that belongs to the isoindoline family Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

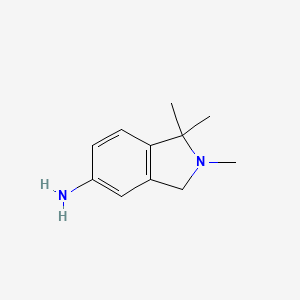

The chemical structure of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine is characterized by a bicyclic framework with an amine functional group. The molecular formula is , and it has a molecular weight of approximately 175.26 g/mol. Its structural attributes contribute to its versatility in chemical reactions.

Medicinal Chemistry

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine has been investigated for its potential therapeutic properties. Research indicates that compounds with similar isoindole structures exhibit biological activity that may be harnessed for drug development. Specific areas of interest include:

- Anticancer Activity : Preliminary studies suggest that isoindole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems may offer insights into treatments for neurological disorders.

Organic Synthesis

Due to its unique structure, this compound serves as an important intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The amine group allows it to participate in nucleophilic substitutions and other chemical transformations.

Materials Science

Research into the use of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine in materials science has shown promise:

- Polymer Chemistry : It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

- Dyes and Pigments : Its structural characteristics may allow it to function as a precursor for dyes or pigments in various industrial applications.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of isoindole derivatives. The research indicated that modifications to the isoindole structure could enhance cytotoxicity against specific cancer cell lines. The study highlighted the need for further exploration into the mechanisms of action and potential therapeutic applications.

Case Study 2: Synthesis of Novel Compounds

Research conducted at a leading university demonstrated the utility of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine as a versatile building block in synthesizing novel heterocyclic compounds. The study focused on optimizing reaction conditions to improve yields and purity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2,3-trimethylbenzene with an appropriate amine under acidic or basic conditions can lead to the formation of the desired isoindoline derivative. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions:

Actividad Biológica

1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine (CAS Number: 1092794-94-9) is a heterocyclic compound belonging to the isoindoline family. Isoindolines are recognized for their diverse biological activities and potential applications in pharmaceuticals and organic materials. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 1,1,2-trimethyl-3H-isoindol-5-amine |

| InChI Key | QAWIGFGJXOCTRI-UHFFFAOYSA-N |

Research indicates that isoindoline derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Isoindolines have shown potential in inhibiting tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptosis pathways.

- Neuroprotective Effects : Some studies suggest that isoindoline derivatives may provide neuroprotective benefits by influencing neurotransmitter systems and reducing oxidative stress.

Antitumor Activity

A study published in Medicinal Chemistry highlighted the potential of isoindoline compounds in disrupting the interaction between p53 and its negative regulators MDM2/MDMX. This disruption is crucial for restoring the tumor-suppressive functions of p53 in cancer cells. The study emphasized the need for further exploration of isoindoline derivatives as dual inhibitors in cancer therapy .

Neuroprotective Effects

In a separate investigation, isoindoline derivatives were assessed for their neuroprotective properties against oxidative stress-induced neuronal damage. The findings indicated that these compounds could mitigate cell death in neuronal cultures exposed to harmful agents .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of isoindoline derivatives, including 1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant growth inhibition compared to control groups, suggesting promising antitumor activity .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of isoindoline derivatives in animal models of neurodegenerative diseases. The administration of these compounds resulted in improved cognitive function and reduced markers of neuroinflammation .

Propiedades

IUPAC Name |

1,1,2-trimethyl-3H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIGFGJXOCTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.